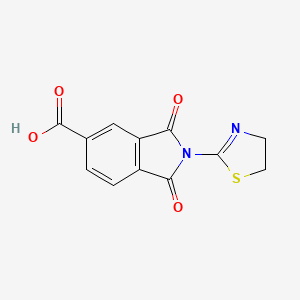

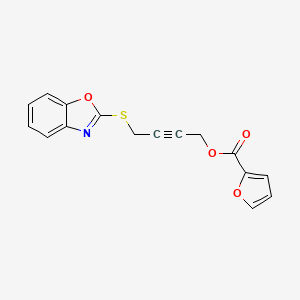

![molecular formula C17H14N6O B5598928 3-(2-糠基)-2-甲基丙烯醛 5H-[1,2,4]三嗪并[5,6-b]吲哚-3-基腙](/img/structure/B5598928.png)

3-(2-糠基)-2-甲基丙烯醛 5H-[1,2,4]三嗪并[5,6-b]吲哚-3-基腙

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related 1,2,4-triazino[5,6-b]indoles involves reactions of hydrazino derivatives with various aldehydes to yield substituted arylidene hydrazones. For instance, 5-ethyl-3-hydrazino-5H-1,2,4-triazino[5,6-b]indole reacts with aromatic aldehydes in anhydrous ethanol, leading to the formation of arylidene hydrazones. Subsequent treatments with specific reagents can lead to cyclization and the formation of novel tetracyclic ring systems, showcasing the versatility and complexity of synthesizing these compounds (Younes et al., 1987), (Joshi et al., 1989).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated through various model studies, indicating the presence of linear structures over angular isomers. Such findings are crucial for understanding the reactivity and possible applications of these compounds. The structural determination is supported by spectral data and elemental analyses, providing a clear view of the compound's framework (Mousaad et al., 1992).

Chemical Reactions and Properties

The chemical behavior of 1,2,4-triazino[5,6-b]indoles involves interactions with various reagents to yield a wide range of derivatives. These reactions include cyclodehydrogenation, acetylation, and heterocyclization, highlighting the compound's reactive nature and potential for generating structurally diverse molecules. The formation of novel tetracyclic ring systems from these reactions underscores the compound's significance in synthetic chemistry (Joshi et al., 1989).

科学研究应用

抗血吸虫活性

- 结构与3-(2-糠基)-2-甲基丙烯醛相似的相关化合物5-硝基-2-糠醛已针对其抗寄生虫活性进行了研究,特别是针对日本血吸虫。这表明类似化合物具有潜在的抗血吸虫特性 (郑等人,1963).

抗菌潜力

- 基于糠基的化合物,包括与3-(2-糠基)-2-甲基丙烯醛具有结构相关性的化合物,已证明具有显着的抗菌潜力。这表明了在微生物评估和治疗中使用类似化合物的可能性 (Vignesh & Ingarsal,2021).

光化学应用

- 3-(2-糠基)丙烯酸甲酯和相关化合物已针对其在光化学二聚化过程中的效率进行了研究。这表明在光化学合成和反应中具有潜在的应用 (D’Auria 等人,1990).

液晶研究

- 类似于3-(2-糠基)-2-甲基丙烯醛的化合物的碱性缩合反应的研究有助于理解液晶相。本研究可能与液晶技术的发展有关 (Holst 等人,2004).

杂环化学

- 已探索与3-(2-糠基)-2-甲基丙烯醛相关的腙的合成,突出了这些化合物杂环化学领域以及新合成路线开发中的潜力 (Mousaad 等人,1992).

光酸产生

- 已针对类似于3-(2-糠基)-2-甲基丙烯醛的化合物进行了研究,以了解它们在光刻胶配方中作为光酸发生剂的作用,表明在光刻和材料科学中具有潜在的应用 (Pohlers 等人,1997).

属性

IUPAC Name |

N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O/c1-11(9-12-5-4-8-24-12)10-18-22-17-20-16-15(21-23-17)13-6-2-3-7-14(13)19-16/h2-10H,1H3,(H2,19,20,22,23)/b11-9+,18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVZIVYMMOFBGS-SLCIPMMZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CO1)C=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CO1)/C=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-furyl)-2-methylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(cyclopentylamino)-2-quinazolinyl]phenol](/img/structure/B5598855.png)

![ethyl [(4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5598862.png)

![2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B5598875.png)

![3-isopropyl-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5598878.png)

![2-(4-chlorophenyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5598897.png)

![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5598916.png)

![4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5598944.png)